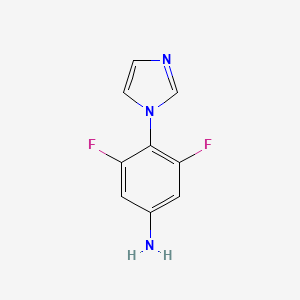

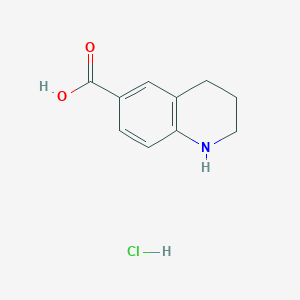

3,5-difluoro-4-(1H-imidazol-1-yl)aniline

Overview

Description

3,5-difluoro-4-(1H-imidazol-1-yl)aniline is a compound with multiple functional groups including aniline and imidazole . It has a molecular weight of 195.17 .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The first synthesis of imidazole was made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular formula of 3,5-difluoro-4-(1H-imidazol-1-yl)aniline is C9H7F2N3 . The InChI code is 1S/C9H7F2N3/c10-7-3-6(12)4-8(11)9(7)14-2-1-13-5-14/h1-5H,12H2 .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.40±0.1 g/cm3 and a predicted boiling point of 354.1±42.0 °C . It is a powder at room temperature .Scientific Research Applications

Pharmaceutical Research

“3,5-difluoro-4-(1H-imidazol-1-yl)aniline” may be explored as a pharmaceutical intermediate due to its structural similarity to other imidazole-containing compounds. Imidazole derivatives are known for their therapeutic potential in treating a variety of diseases, including leukaemias .

Material Science

The imidazole group within this compound suggests potential use in material science, such as the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters for OLED technology .

Analytical Chemistry

Due to its unique structure, “3,5-difluoro-4-(1H-imidazol-1-yl)aniline” might be used as a standard or reagent in analytical methods such as HPLC, LC-MS, or UPLC to identify or quantify substances .

Safety and Hazards

The compound is classified under GHS07. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing with plenty of soap and water after handling, and getting immediate medical advice/attention if needed .

Mechanism of Action

Target of Action

Compounds with similar structures have been used as chromatographic ligands for ion-exchange and mixed-mode chromatography .

Mode of Action

It is known that imidazole derivatives can show a variety of biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a range of therapeutic activities .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many compounds .

properties

IUPAC Name |

3,5-difluoro-4-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-7-3-6(12)4-8(11)9(7)14-2-1-13-5-14/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNCAQRETIWXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C(C=C2F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)

![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)

![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)

![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B1421866.png)

![[1-(Methylamino)cyclohexyl]methanol](/img/structure/B1421875.png)

![[1-(Methylamino)cyclohexyl]methanol hydrochloride](/img/structure/B1421876.png)

![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)